REACTION_CXSMILES
|
[CH3:1][NH2:2].C1COCC1.[Cl:8][C:9]1[N:14]=[C:13]([Cl:15])[C:12]([C:16](Cl)=[O:17])=[CH:11][N:10]=1.C(OCC)(=O)C>C(Cl)Cl.CCCCCC>[Cl:8][C:9]1[N:14]=[C:13]([Cl:15])[C:12]([C:16]([NH:2][CH3:1])=[O:17])=[CH:11][N:10]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
TEA
|
Quantity
|
963 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)C(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water (2×30 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Crude compound was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)C(=O)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |